1-(Pyridin-2-yl)but-3-yn-1-ol

Vue d'ensemble

Description

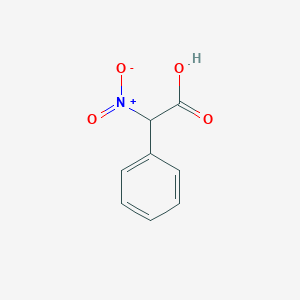

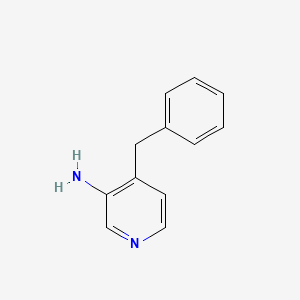

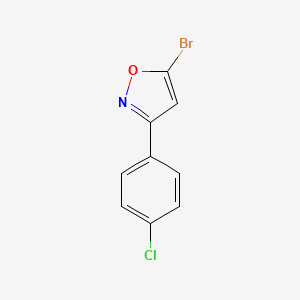

“1-(Pyridin-2-yl)but-3-yn-1-ol” is a chemical compound with the molecular formula C9H9NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are known for their varied medicinal applications .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes . In one study, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

“this compound” and similar compounds are key intermediates in synthetic reaction series and are predominantly used as building blocks for the construction of target molecules . They are used as precursors to a number of heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its density, melting point, and boiling point can be determined .Applications De Recherche Scientifique

Molecular Structural Studies

- Molecular Association in Crystal Structures : 1-(Pyridin-2-yl)but-3-yn-1-ol demonstrates unique molecular associations. For instance, 1-(pyridin-2-yl)tetrazole associates through distinct C–H⋯N interactions in crystalline structures, forming sheet structures (Rizk, Kilner, & Halcrow, 2005).

Optoelectronic Applications

- Development of Phosphorescent OLEDs : The pyridin-2-yl group has been used in synthesizing heteroleptic Ir(III) metal complexes for OLEDs. These compounds show promise in creating high-performance sky-blue- and white-emitting OLEDs due to their unique photophysical properties (Chang et al., 2013).

Catalysis and Functional Materials

Synthesis of Multi-functional Materials : Derivatives of pyridin-2-yl compounds have been used to create multi-functional spin-crossover switches and in the self-assembly of various functional materials and surface structures, particularly for biomedical sensors and in catalysis (Halcrow, 2014).

Bipolar Host Materials for PhOLEDs : The compound has been utilized to construct bipolar host materials for application in phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating significant potential in optoelectronic applications (Li, Li, Liu, & Jin, 2016).

Photochemical Studies

- Photoinduced Tautomerization Studies : Studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine reveal intricate photochemical reactions, including excited-state intramolecular proton transfer, demonstrating the compound's significance in photochemical research (Vetokhina et al., 2012).

Ligand Synthesis and Structural Characterization

- Ligand Synthesis for Coordination Chemistry : Synthesis and structural characterization of compounds related to this compound have been significant in developing new ligands for coordination chemistry and metal complexation studies (Qiao-r, 2014).

Mechanoluminescent Materials

- Development of Mechanoluminescent OLEDs : Utilization in the synthesis of mechanoluminescent materials, particularly Pt(II) phosphors, has opened avenues in OLED technology. These materials exhibit unique photoluminescence and mechanoluminescence properties, beneficial for advanced OLED applications (Huang et al., 2013).

NMR Spectroscopy and Organocatalysis

- NMR Assignments and Organocatalysis : The compound has been studied in NMR spectroscopy, contributing to a deeper understanding of the structures of new organocatalysts, which are effective in catalyzing asymmetric reactions (Yan-fang, 2008).

Coordination Chemistry

- Complexation Studies with Metals : Research on this compound derivatives has contributed to the development of new ligands for metal complexation, particularly in the formation of cadmium(II) complexes. This is significant in the field of coordination chemistry (Hakimi et al., 2013).

Enzymatic Kinetic Resolution

- Enzymatic Toolbox for Kinetic Resolution : The compound has been a focus in enzymatic kinetic resolution studies, particularly in the synthesis of tertiary alcohols and cyanohydrins, demonstrating its importance in the field of biocatalysis (Nguyen et al., 2010).

Spin State Behavior in Iron Complexes

- Iron(II) Spin-Crossover Research : Iron(II)/dipyrazolylpyridine complexes related to this compound have been studied for their unique spin-state behavior, adding valuable insights into spin-crossover phenomena in coordination compounds (Cook et al., 2015).

Intra-molecular Hydrogen Bonding Studies

- Hydrogen Bonding in Thiadiazol-Pyrrolidin-2-ol Species : Research on thiadiazol-pyrrolidin-2-ol bearing species, closely related to this compound, has emphasized the importance of intramolecular OH⋯N hydrogen bonding in determining the conformational properties of these molecules (Laurella & Erben, 2016).

Metal Ion Complexation Studies

- Complexation of Metal Ions : The complexation behavior of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids and related derivatives, in the presence of metal ions like zinc(II), magnesium(II), and calcium(II), has been investigated, showing potential applications in metal ion sensing and coordination chemistry (Matczak-Jon et al., 2010).

Orientations Futures

“1-(Pyridin-2-yl)but-3-yn-1-ol” and similar compounds have significant potential with respect to a broad range of available chemical transformations and medicinal applications of the respective products . They could be used in the development of new pharmaceutical applications including inhibiting a checkpoint kinase 1 (CHK1) function relevant to cancer growth, treating and/or preventing allergic and immune diseases, inflammatory dermatosis and neurodegenerative disorders, the use as antiulcer agents, cyclooxygenase-2 (COX-2) inhibitors for treating inflammatory diseases and glucokinase activators for the treatment of type II diabetes .

Mécanisme D'action

Target of Action

Similar compounds have been used in the preparation of pentathiepins with potential anticancer and antibacterial activities, the preparation of neuronal acetylcholine-gated ion channel agonists, and the synthesis of naphthofurans .

Mode of Action

It’s known that alkynyl-substituted nitrogen heterocycles, like this compound, are key intermediates in synthetic reaction series . They are predominantly used as building blocks for the construction of target molecules .

Biochemical Pathways

Similar compounds have been involved in the synthesis of α,β-acetylenic aldehydes from terminal alkynes, new solid state procedures/immobilization methods, novel sonogashira catalysts, and the regiochemistry of mitsunobu alkylations .

Result of Action

Similar compounds have shown potential anticancer, antibacterial, and antiviral activities .

Action Environment

It’s known that both the nature of the heteroaromatic ring and the substituents of the alkyne moiety can affect the stability of similar compounds .

Propriétés

IUPAC Name |

1-pyridin-2-ylbut-3-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-5-9(11)8-6-3-4-7-10-8/h1,3-4,6-7,9,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDVCNWQHHSEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C1=CC=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,4-Dimethylbenzo[d]thiazol-2-amine](/img/structure/B3269776.png)

![2-Methoxy-5-[(propylamino)methyl]phenol](/img/structure/B3269806.png)